Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, features a tert-butyl ester group, a hydroxyl group, and a pyridinyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-aminocrotonate with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization mechanism, forming the azetidine ring and introducing the hydroxyl and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(pyridin-3-yl)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-hydroxy-3-(piperidin-3-yl)azetidine-1-carboxylate.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyridinyl groups play a crucial role in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-(pyridin-4-yl)azetidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(pyridin-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-(piperidin-3-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-3-(pyridin-3-yl)azetidine-1-carboxylate is unique due to the specific positioning of the pyridinyl group at the 3-position of the azetidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-pyridin-3-ylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-5-4-6-14-7-10/h4-7,17H,8-9H2,1-3H3 |
InChI Key |
QPRHXFUBLBIOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CN=CC=C2)O |
Origin of Product |
United States |
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